1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research explores its interactions with biological molecules and potential as a bioactive agent.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Its applications in material science and as a precursor for the synthesis of advanced materials are also being explored.
Preparation Methods
The synthesis of 1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final structure. Common synthetic routes include:
Preparation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Formation of the Piperidine Ring: This step often involves cyclization reactions using appropriate precursors.
Construction of the Thieno[3,2-d][1,2,3]triazinone Core: This can be synthesized through a series of cyclization and functionalization reactions starting from thiophene derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving binding to active sites or allosteric sites, resulting in changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one include:
Dihydropyridine Derivatives: These compounds share the dihydropyridine moiety and are studied for their pharmacological properties.
Thieno[3,2-d][1,2,3]triazinone Derivatives: Compounds with this core structure are explored for their potential as therapeutic agents.
Piperidine Derivatives: These compounds are known for their wide range of biological activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
3-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-20-7-2-3-12(15(20)23)16(24)21-8-4-11(5-9-21)22-17(25)14-13(18-19-22)6-10-26-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONPYNFAMYWRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.